molecular formula C7H10ClN3O3 B1677491 Ornidazole CAS No. 16773-42-5

Ornidazole

Cat. No.: B1677491
CAS No.: 16773-42-5
M. Wt: 219.62 g/mol
InChI Key: IPWKIXLWTCNBKN-UHFFFAOYSA-N
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Description

Ornidazole is a synthetic 5-nitroimidazole derivative with broad-spectrum antimicrobial activity against anaerobic bacteria and protozoa, including Entamoeba histolytica, Trichomonas vaginalis, and Giardia lamblia . It was first introduced in 1974 and is marketed under the brand name Tiberal®. Its mechanism involves nitroreduction by bacterial enzymes, generating reactive intermediates that damage microbial DNA, RNA, and proteins, leading to cell death .

Scientific Research Applications

Treatment of Parasitic Infections

Ornidazole is primarily recognized for its efficacy against various parasitic infections, notably Trichomonas vaginalis and Entamoeba histolytica . Research indicates that this compound has a superior pharmacological profile compared to other nitroimidazoles like metronidazole.

Clinical Efficacy

  • A study demonstrated that L-ornidazole formulations showed enhanced efficacy and reduced toxicity compared to racemic mixtures. The clinical applications focus on treating infections with minimal adverse effects, allowing for long-term use at higher doses without significant risk to patient safety .
  • A meta-analysis involving randomized controlled trials highlighted that this compound significantly improved treatment outcomes for pericoronitis, reducing pain and inflammation more effectively than standard treatments .

Dental Applications

This compound has been effectively utilized in dentistry, particularly for managing conditions like pericoronitis and orofacial infections.

Pericoronitis Treatment

  • In a meta-analysis involving 16 randomized controlled trials with over 2000 patients, this compound treatment resulted in a significantly higher effective rate compared to routine treatments (RR = 1.22, p < 0.001). The treatment also reduced the time to pain disappearance and alleviated swelling .

Orofacial Infections

  • A double-blind study comparing this compound with phenoxymethylpenicillin found that this compound was more effective in treating orofacial infections caused by anaerobic bacteria. All patients receiving this compound were cured within seven days, while some penicillin recipients did not respond satisfactorily .

Pharmacokinetics and Safety Profile

This compound's pharmacokinetic properties are favorable for clinical use:

  • The drug has a longer half-life (approximately 14.4 hours) compared to metronidazole and tinidazole, which enhances its efficacy duration .
  • Studies have shown that L-ornidazole has better pharmacokinetic characteristics and lower central nervous system toxicity than its D-enantiomer and racemic counterparts .

Adverse Effects and Case Studies

While this compound is generally well-tolerated, some adverse effects have been reported:

  • A case study documented this compound-induced encephalopathy in a patient who experienced neurological symptoms after prolonged use. Symptoms improved upon discontinuation of the drug, suggesting the need for careful monitoring during treatment .
  • Another case highlighted ataxia associated with this compound use, emphasizing the importance of recognizing potential side effects in clinical practice .

Summary Table of Clinical Applications

ApplicationEfficacy EvidenceKey Findings
Parasitic InfectionsMeta-analysis of clinical trialsSuperior efficacy against Trichomonas vaginalis and Entamoeba histolytica
Dental InfectionsRCT comparing this compound with standard treatmentsHigher effective rate in pericoronitis treatment
Orofacial InfectionsComparison with phenoxymethylpenicillinMore effective in treating anaerobic infections
Safety ProfilePharmacokinetic studiesLonger half-life; lower CNS toxicity with L-enantiomer
Adverse EffectsCase studiesReports of encephalopathy and ataxia linked to prolonged use

Comparison with Similar Compounds

Key Pharmacokinetic Features :

  • Half-life : ~13 hours (longer than metronidazole’s 6–8 hours) .
  • Dosage : Lower doses required for efficacy compared to other nitroimidazoles .
  • Metabolism : Hepatic, with minimal renal excretion .
  • Stereochemistry : Marketed as a racemic mixture, but levornidazole (the S-enantiomer) shows comparable efficacy and reduced CNS toxicity compared to dextrthis compound .

Adverse Effects :

  • Genotoxicity, CNS disturbances (dizziness, seizures), and autoimmune hepatitis .
  • Rare but severe mucocutaneous reactions, including Stevens-Johnson syndrome and corneal ulceration .

Comparison with Similar Nitroimidazole Compounds

Structural Differences

All nitroimidazoles share a 5-nitroimidazole core but differ in side chains, influencing pharmacokinetics and cross-reactivity:

Compound Side Chain Structure Key Structural Feature
This compound 3-chloro-2-hydroxypropyl Chlorinated propanol group
Metronidazole 2-hydroxyethyl Ethanol group
Tinidazole Ethylsulphonyl ethyl Sulfone-containing ethyl group
Secnidazole Propanol Non-chlorinated propanol group
Satranidazole Methlysulphonyl imidazoline Sulfone and imidazoline moieties

Cross-Reactivity :

  • This compound and secnidazole share similar propanol side chains, leading to cross-sensitivity in fixed drug eruptions (FDEs) .

Pharmacokinetic and Efficacy Comparison

Parameter This compound Metronidazole Tinidazole Secnidazole
Half-life (h) 13 6–8 12–14 17–29
Cmax (µg/mL) 10–12 (500 mg) 12–14 (500 mg) 16–18 (2 g) 15–17 (2 g)
Oral Absorption (%) 76.6 70.1 >90 >90
BBB Penetration No No Limited Limited
Clinical Efficacy Higher tolerance Resistance in some strains Broad anaerobic coverage Long-acting

Key Findings :

  • This compound achieves comparable or superior efficacy at lower doses due to prolonged half-life .
  • Secnidazole has the longest half-life (17–29 hours), enabling single-dose regimens .
  • Metronidazole remains first-line but faces resistance in Trichomonas vaginalis .

Adverse Effect Profiles

Compound Common Adverse Effects Severe Reactions
This compound CNS disturbances, genotoxicity Stevens-Johnson syndrome, corneal ulcers
Metronidazole Nausea, metallic taste Fixed drug eruptions (cross-reactive)
Tinidazole Gastrointestinal discomfort Rare hepatotoxicity
Secnidazole Mild dizziness Cross-reactive FDEs with this compound

Notable Cases:

  • This compound suppositories triggered reactive keratitis without body surface involvement, linked to imidazole ring interactions .

Biological Activity

Ornidazole is a third-generation nitroimidazole compound primarily used for its antimicrobial properties, particularly against anaerobic bacteria and protozoa. Its biological activity has been extensively studied, revealing significant implications for clinical applications and potential side effects.

This compound exerts its antimicrobial effects through the generation of reactive nitro radical anions (R–NO₂˙−) upon reduction in anaerobic conditions. This process interferes with DNA synthesis and function in susceptible organisms, leading to cell death. The compound is particularly effective against Entamoeba histolytica , a pathogenic protozoan responsible for amoebic dysentery.

Efficacy in Clinical Use

Clinical Studies and Meta-Analyses

Recent meta-analyses have demonstrated that this compound significantly improves clinical outcomes in various infections. For instance, a study involving 2004 patients across 16 randomized controlled trials (RCTs) indicated that this compound treatment resulted in a higher effective rate compared to routine treatments (RR = 1.22, p < 0.001). The treatment also reduced oral bacterial density and the duration of symptoms such as pain and swelling associated with pericoronitis .

Outcome This compound Group Control Group Statistical Significance
Effective RateHigherLowerRR = 1.22, p < 0.001
Oral Bacterial Density Reduction-26.13N/Ap < 0.05
Time to Pain Disappearance-0.64N/Ap < 0.05
Time to Redness Disappearance-1.45N/Ap < 0.05

Side Effects and Toxicity

Despite its efficacy, this compound is associated with several adverse effects, particularly neurological complications when used over extended periods. A notable case study reported this compound-induced encephalopathy (OIE) in a patient who had taken the drug daily for nearly four years. Symptoms included unsteady gait and psychiatric disorders, which improved upon discontinuation of the drug .

Summary of this compound-Induced Encephalopathy Cases

Patient Age Duration of Use Symptoms Outcome After Withdrawal
62 years4 yearsAtaxia, psychiatric issuesSymptoms improved
VariousUp to 4 yearsAtaxia, irritabilitySymptoms resolved

Comparative Studies

This compound's efficacy has been compared with other nitroimidazoles such as metronidazole and tinidazole. Studies indicate that this compound has a lower minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), suggesting superior antibacterial activity . Additionally, its longer half-life (14.4 hours) allows for less frequent dosing compared to its predecessors.

Q & A

Q. Basic: What are the standard analytical methods for quantifying Ornidazole in pharmaceutical formulations?

Answer:
A widely used approach is UV-Vis spectrophotometry , validated for this compound in ethanol with a maximum absorbance at 310.5 nm and a linear range of 5–25 µg/mL under Beer’s law . Method validation includes parameters such as:

  • Accuracy : Recovery studies (e.g., 98–102%).
  • Precision : Relative standard deviation (RSD < 2% for intraday/interday assays).
  • Specificity : Confirmed via interference testing with excipients (see Table 4 in ).
    For bulk and tablet analysis, sample preparation involves dissolution in ethanol, filtration, and dilution within the validated range.

Q. Advanced: How to validate an analytical method for this compound while addressing statistical robustness?

Answer:
Validation requires adherence to ICH Q2(R1) guidelines, incorporating statistical tools:

  • Specificity : Assess interference from degradation products using forced degradation studies (e.g., acidic/alkaline hydrolysis) .
  • Linearity : Use ANOVA to verify linear regression fit (R² > 0.995) across the concentration range .
  • Precision : Calculate RSD for repeatability (intraday) and intermediate precision (interday) via Student’s t-test to compare means .
  • Accuracy : Perform recovery experiments with spiked samples, analyzing residuals to detect systematic errors.
    Document results in tables with confidence intervals (e.g., 95% CI for slope/intercept).

Q. Basic: How to design experiments evaluating this compound’s antimicrobial efficacy?

Answer:

  • Variables :
    • Independent: this compound concentration (e.g., 0.5–50 µg/mL).
    • Dependent: Microbial growth inhibition (measured via optical density or colony counts).
  • Controls : Positive (standard antimicrobial agent) and negative (culture medium alone).
  • Methodology :
    • Prepare serial dilutions of this compound in broth.
    • Inoculate with target pathogens (e.g., Clostridium, Giardia).
    • Incubate under anaerobic conditions (37°C, 48 hours).
    • Quantify inhibition zones or minimum inhibitory concentration (MIC) .
      Note : Replicate experiments ≥3 times to ensure reproducibility.

Q. Advanced: How to resolve contradictions in pharmacokinetic data for this compound (e.g., bioavailability variability)?

Answer:
Address discrepancies through:

  • Source Analysis : Compare study designs (e.g., animal vs. human models, dosing regimens).
  • Statistical Reconciliation : Apply Fisher’s test to evaluate variance homogeneity between datasets .
  • Meta-Analysis : Pool data from multiple studies, adjusting for covariates (e.g., age, renal function) using multivariate regression.
  • In Silico Modeling : Use pharmacokinetic software (e.g., NONMEM) to simulate absorption-distribution profiles under different physiological conditions.
    Document methodological limitations (e.g., sample size, assay sensitivity) to contextualize results.

Q. Advanced: How to design stability-indicating studies for this compound under varying storage conditions?

Answer:

  • Experimental Design :
    • Factors : Temperature (25°C, 40°C), humidity (60% RH, 75% RH), light exposure.
    • Duration : 0, 1, 3, 6 months (per ICH Q1A guidelines).
  • Analytical Techniques :
    • HPLC : Monitor degradation products (e.g., hydrolyzed metabolites) using a C18 column and mobile phase (acetonitrile:water, 70:30) .
    • Mass Spectrometry : Identify degradation pathways (e.g., oxidation of the nitroimidazole ring).
  • Data Interpretation :
    • Calculate degradation kinetics (zero/first-order models).
    • Use ANOVA to assess significance of environmental factors on stability .

Q. Basic: What are critical considerations for ethical approval in this compound clinical trials?

Answer:

  • Protocol Submission : Include detailed participant selection criteria (e.g., exclusion of pregnant individuals due to teratogenic risks) .
  • Informed Consent : Disclose potential adverse effects (e.g., neurotoxicity at high doses) .
  • Data Safety Monitoring : Establish an independent board to review adverse events and interim results.
  • Compliance : Adhere to Declaration of Helsinki principles for human subject protection .

Q. Advanced: How to optimize this compound formulations for enhanced solubility and bioavailability?

Answer:

  • Formulation Strategies :
    • Solid Dispersion : Use polymers (e.g., PVP K30) to improve dissolution rates.
    • Nanoemulsions : Incorporate surfactants (Tween 80) and co-surfactants (PEG 400) for lymphatic uptake.
  • Evaluation Metrics :
    • In Vitro: Dissolution testing in simulated gastric fluid (pH 1.2).
    • In Vivo: Pharmacokinetic studies in rodent models, comparing AUC and Cmax to conventional formulations.
  • Statistical Design : Apply Box-Behnken design to optimize excipient ratios and process variables .

Properties

IUPAC Name

1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O3/c1-5-9-3-7(11(13)14)10(5)4-6(12)2-8/h3,6,12H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWKIXLWTCNBKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC(CCl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4045420
Record name Ornidazole
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Molecular Weight

219.62 g/mol
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CAS No.

16773-42-5
Record name Ornidazole
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